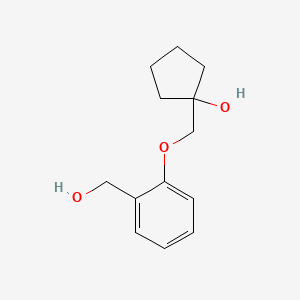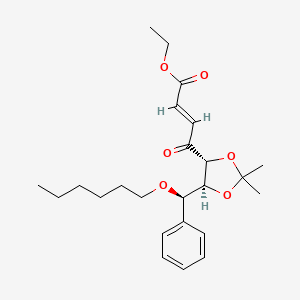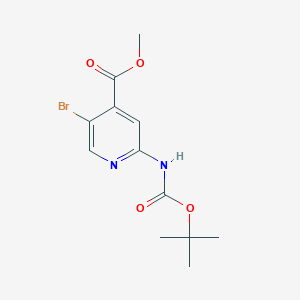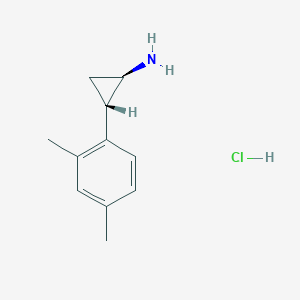
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol is an organic compound that features a trifluoromethyl group, a benzylamine moiety, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 2-methylbenzylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Reacting 1,1,1-trifluoroacetone with 2-methylbenzylamine: in a suitable solvent.
Catalysis: to enhance the reaction rate and selectivity.
Purification: through techniques like distillation, crystallization, or chromatography to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted products depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A similar compound with a trifluoromethyl group and a secondary alcohol but lacking the benzylamine moiety.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group and a trifluoromethyl group but differs in its overall structure and properties.
Uniqueness
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the benzylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[(2-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8-4-2-3-5-9(8)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3 |
InChI Key |
RIEHHDMDBPNDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)











